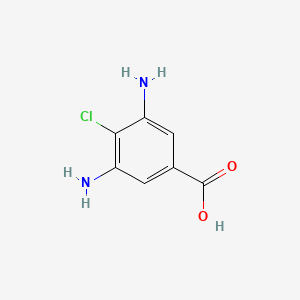

3,5-Diamino-4-chlorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Diamino-4-chlorobenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is related to Isobutyl 3,5-diamino-4-chloro benzoate, which has a molecular weight of 242.7 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared using microwave irradiation, which resulted in the desired products in less time, with good yield and higher purity . Another study reported the one-step synthesis of homopolyimides based on 3,5-diaminobenzoic acid and various tetracarboxylic dianhydrides .Molecular Structure Analysis

The molecular structure of related compounds such as 3,5-Dichlorobenzoic acid and 3,5-Diaminobenzoic acid have been reported . A study on 3,5-diaminobenzoic acid reported that it crystallizes in the monoclinic P 2 1 / c space group .Physical And Chemical Properties Analysis

Isobutyl 3,5-diamino-4-chloro benzoate, a related compound, has a melting point of 86-90 °C, a predicted boiling point of 390.1±37.0 °C, and a predicted density of 1.252±0.06 g/cm3 .Applications De Recherche Scientifique

Environmental Applications

A study highlighted the isolation of a Pseudomonas species capable of degrading chlorobenzoic acids like 3-chlorobenzoic acid, which is structurally related to 3,5-diamino-4-chlorobenzoic acid. This strain utilizes 3-chlorobenzoic acid as a carbon source and shows enzymatic activities for the turnover of chlorinated substrates, suggesting potential applications in environmental bioremediation (Dorn, Hellwig, Reineke, & Knackmuss, 2004).

Chemical Synthesis

The chemical synthesis and characterization of 3,5-diamino-1,2,4-triazolium derivatives have been explored. For instance, 3,5-Diamino-1,2,4-triazolium nitrate, a compound related to 3,5-diamino-4-chlorobenzoic acid, has been synthesized and analyzed, indicating potential applications in the synthesis of novel organic compounds (Klapötke, Martin, Mayr, & Stierstorfer, 2010).

Catalytic Processes

The catalytic hydrogenation process of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid has been studied. This research provides insights into optimizing reaction conditions for high yields and purity, showcasing applications in chemical manufacturing processes (Zhao, 2012).

Materials Science

Research into the structural elucidation of triorganotin derivatives of 3,5-diaminobenzoate, including crystal structures, provides valuable information for materials science, particularly in the synthesis of new materials and compounds (Tzimopoulos, Gdaniec, Bakas, & Akrivos, 2009).

Photocatalysis

A study on 3,5-diamino-trifluoromethyl-benzene, a compound closely related to 3,5-diamino-4-chlorobenzoic acid, discusses its photocatalytic reactivity. This research can provide insights into the photocatalytic applications of similar compounds (Chaignon et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,5-diamino-4-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZSGWVELOYWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diamino-4-chlorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2570535.png)

![1-[2-[(8-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)oxy]ethyl]pyrrolidine](/img/structure/B2570537.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570538.png)

![2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2570539.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2570540.png)

![2-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2570543.png)

![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570545.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)